molecular formula C20H25N3OS B13447543 Perazine-d8 Sulfoxide

Perazine-d8 Sulfoxide

Cat. No.: B13447543
M. Wt: 363.5 g/mol
InChI Key: QGGFCTLXKUUQAT-DBVREXLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perazine-d8 Sulfoxide is a deuterated derivative of Perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Perazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perazine-d8 Sulfoxide typically involves the oxidation of Perazine-d8. The deuterated form of Perazine can be synthesized by substituting hydrogen atoms with deuterium in the phenothiazine structure. The oxidation process to form the sulfoxide can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar oxidation methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Perazine-d8 Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone.

    Reduction: The sulfoxide can be reduced back to the parent compound, Perazine-d8.

    Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Perazine-d8 Sulfone.

    Reduction: Perazine-d8.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Perazine-d8 Sulfoxide is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Perazine.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new antipsychotic drugs.

    Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the behavior of deuterated compounds.

Mechanism of Action

Perazine-d8 Sulfoxide exerts its effects by modulating dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, which helps in reducing psychotic symptoms. The deuterated form allows for detailed study of the interaction between the drug and its molecular targets, providing insights into the pathways involved in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine antagonist properties.

    Perphenazine: A phenothiazine derivative used in the treatment of psychotic disorders.

    Fluphenazine: A high-potency phenothiazine antipsychotic.

Uniqueness

Perazine-d8 Sulfoxide is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in pharmacokinetic and metabolic studies, providing a deeper understanding of the drug’s behavior in biological systems.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide

InChI

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

QGGFCTLXKUUQAT-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42

Origin of Product

United States

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